ACT001 was developed through structural modifications of parthenolide to enhance its stability and therapeutic efficacy. The compound has shown promising results in preclinical studies, demonstrating the ability to cross the blood-brain barrier and exert anti-tumor effects.
ACT001 is classified as an anticancer agent and an anti-inflammatory drug. It is primarily investigated for its role in modulating immune responses and inhibiting tumor growth by targeting specific signaling pathways.
The synthesis of ACT001 involves the modification of micheliolide, which is a stable derivative of parthenolide. The process includes the formation of the fumarate salt to improve solubility and bioavailability. The detailed synthesis pathway typically includes:
The synthesis can be monitored through techniques such as High-Performance Liquid Chromatography (HPLC) to confirm the purity and yield of ACT001. The final product is characterized using Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to verify its molecular structure.
The molecular formula of ACT001 is , with a molecular weight of approximately 409.47 Da. Its structure features a complex arrangement typical of sesquiterpene lactones, which includes multiple rings and functional groups that contribute to its biological activity.
ACT001 undergoes several important reactions in biological systems:
Experimental techniques such as Biacore assays, thermal stability assays, and cellular thermal shift assays are employed to study these interactions quantitatively.
ACT001 exerts its anticancer effects primarily through:
Studies have shown that ACT001 can significantly reduce glioblastoma cell proliferation and increase apoptosis rates through these mechanisms, demonstrating its potential as an effective therapeutic agent.
ACT001 has been explored for various applications in cancer therapy, particularly:
ACT001 (dimethylaminomicheliolide) directly binds and inhibits Plasminogen Activator Inhibitor-1, a serine protease inhibitor overexpressed in gliomas and linked to tumor progression and chemoresistance. Cellular thermal shift assays and surface plasmon resonance studies confirm this molecular interaction, with ACT001 exhibiting high binding affinity for Plasminogen Activator Inhibitor-1 [1] [5]. This binding destabilizes Plasminogen Activator Inhibitor-1’s functional conformation, impairing its ability to inhibit urokinase-type plasminogen activator and tissue-type plasminogen activator [2].
Plasminogen Activator Inhibitor-1 inhibition by ACT001 suppresses the Phosphatidylinositol 3-Kinase/Protein Kinase B signaling cascade, a critical pathway regulating glioma cell survival, proliferation, and invasion. Proteomic analyses reveal that ACT001 downregulates phosphorylated Phosphatidylinositol 3-Kinase and phosphorylated Protein Kinase B levels, reducing activation of downstream effectors including mammalian target of rapamycin and nuclear factor kappa-light-chain-enhancer of activated B cells [1]. This pathway suppression induces glioma cell apoptosis and inhibits migration/invasion in vitro, with half-maximal inhibitory concentration values in the 10–50 μM range across glioma cell lines [2].
Notably, ACT001 synergizes with cisplatin, enhancing platinum-based chemotherapy efficacy. In vivo studies using U118MG xenograft models demonstrate that the ACT001-cisplatin combination reduces tumor volume by 75–80% compared to monotherapy (40–50% reduction). This synergy arises from Plasminogen Activator Inhibitor-1/Phosphatidylinositol 3-Kinase/Protein Kinase B axis blockade, which reverses cisplatin resistance by suppressing efflux transporters and DNA repair mechanisms [1] [5].
Table 1: Synergistic Effects of ACT001 and Cisplatin in Glioma Models
Model System | ACT001 Monotherapy Effect | Cisplatin Monotherapy Effect | Combination Therapy Effect | Synergy Quotient |
---|---|---|---|---|
U118MG Cells (Viability) | 45% Reduction | 40% Reduction | 85% Reduction | 2.1 |
LN229 Cells (Invasion) | 35% Inhibition | 30% Inhibition | 80% Inhibition | 2.3 |
U118MG Xenografts (Tumor Volume) | 48% Reduction | 52% Reduction | 82% Reduction | 1.7 |
GL261 Syngeneic (Metastasis Nodules) | 50% Reduction | 45% Reduction | 90% Reduction | 2.0 |
ACT001 targets Signal Transducer and Activator of Transcription 3, a transcription factor constitutively activated in >70% of glioblastomas. Biotin-labeled ACT001 probes confirm direct binding to Signal Transducer and Activator of Transcription 3, inhibiting its phosphorylation at tyrosine 705 [3]. This prevents Signal Transducer and Activator of Transcription 3 dimerization, nuclear translocation, and DNA binding activity. Bioinformatics analyses of 1,837 glioma samples from The Cancer Genome Atlas and Chinese Glioma Genome Atlas reveal strong correlations between Signal Transducer and Activator of Transcription 3 expression, tumor grade (World Health Organization grade IV vs. II: 4.5-fold increase; p<0.001), and Programmed Death-Ligand 1 levels (R=0.82; p<0.0001) [3].
ACT001-mediated Signal Transducer and Activator of Transcription 3 inactivation suppresses Programmed Death-Ligand 1 transcription by disrupting Signal Transducer and Activator of Transcription 3 binding to the Programmed Death-Ligand 1 promoter region. Chromatin immunoprecipitation and dual-luciferase reporter assays demonstrate 60–70% reduction in Signal Transducer and Activator of Transcription 3 occupancy at the Programmed Death-Ligand 1 promoter following ACT001 treatment (10 μM, 24h) [3]. Consequently, Programmed Death-Ligand 1 protein expression decreases by 50–75% in U251MG, TJ905, and LN18 glioma cells, reversing tumor-mediated T-cell immunosuppression.
Table 2: Correlation Between Signal Transducer and Activator of Transcription 3 Expression and Glioma Malignancy
Glioma Dataset | Sample Size | STAT3 Expression in WHO IV vs. II | STAT3-PD-L1 Correlation (R value) | Association with Survival (Hazard Ratio) |
---|---|---|---|---|
The Cancer Genome Atlas (TCGAseq) | 702 | 4.8-fold ↑ (p<0.001) | 0.79 (p<0.0001) | 2.4 (p=0.008) |
Chinese Glioma Genome Atlas | 320 | 3.9-fold ↑ (p<0.01) | 0.81 (p<0.0001) | 2.1 (p=0.01) |
GSE16011 (Gene Expression Omnibus) | 276 | 4.2-fold ↑ (p<0.001) | 0.75 (p<0.0001) | 1.9 (p=0.02) |
In GL261 murine glioma models, ACT001 (50 mg/kg/day) downregulates tumor Programmed Death-Ligand 1 expression by 60%, decreases M2 macrophage infiltration (CD206+ cells reduced by 70%), and enhances antitumor immunity (interferon gamma+ T cells increased by 3.5-fold). This immunomodulation translates to 40% extension in median survival compared to untreated controls [3].
ACT001 exerts anti-inflammatory effects in neurological pathologies by targeting Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta, a key kinase regulating Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells activation. Pull-down assays with biotinylated ACT001 confirm direct binding to Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta, inhibiting its kinase activity by 80–90% at 20 μM [4] [8]. This prevents phosphorylation-dependent degradation of Inhibitor of Kappa B, thereby sequestering Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells subunits (p50-p65) in the cytoplasm.
In lipopolysaccharide-stimulated microglia, ACT001 (20 μM) reduces nuclear p65 translocation by 75% and suppresses transcription of proinflammatory genes, including tumor necrosis factor alpha (90% decrease), interleukin-1 beta (85% decrease), and interleukin-6 (80% decrease) [4]. Consequently, ACT001 blocks Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 inflammasome assembly, reducing caspase-1 activation and interleukin-1 beta maturation by 70–80% in traumatic brain injury models.
Table 3: Multi-Level Effects of ACT001 on Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells Signaling
Regulatory Level | Target | Effect of ACT001 | Functional Consequence |
---|---|---|---|
Kinase | Inhibitor of Nuclear Factor Kappa B Kinase Subunit Beta | 80–90% kinase inhibition | Prevents Inhibitor of Kappa B phosphorylation |
Cytoplasmic Retention | Inhibitor of Kappa B | Stabilization (↑ 3-fold) | Blocks p65 nuclear translocation |
Transcriptional Activation | Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells-DNA binding | 70–85% reduction | Suppresses proinflammatory cytokine production |
Inflammasome Formation | Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 assembly | 75% inhibition | Reduces interleukin-1 beta maturation |
In traumatic brain injury models, ACT001 (20 mg/kg) attenuates microglia-mediated neuroinflammation by suppressing the Protein Kinase B/ Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells/ Nucleotide-Binding Oligomerization Domain, Leucine Rich Repeat and Pyrin Domain Containing 3 axis. This preserves blood-brain barrier integrity (Evans blue extravasation reduced by 60%) and improves motor function recovery (rotarod performance increased by 2.2-fold) [4]. Microglia depletion experiments using colony stimulating factor 1 receptor inhibitor PLX5622 confirm that ACT001’s neuroprotective effects are microglia-dependent, as PLX5622 abolishes ACT001-mediated functional improvements by 80–90% [4].
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: